molecular formula C11H17NO B172339 2-(3-Methoxyphenyl)butan-1-amine CAS No. 123312-25-4

2-(3-Methoxyphenyl)butan-1-amine

Cat. No.: B172339
CAS No.: 123312-25-4
M. Wt: 179.26 g/mol
InChI Key: BGTVYWWUXFNUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)butan-1-amine is a primary amine featuring a butan-1-amine backbone substituted at the second carbon with a 3-methoxyphenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines, such as neurotransmitters and pharmacologically active derivatives.

Properties

CAS No.

123312-25-4

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(3-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C11H17NO/c1-3-9(8-12)10-5-4-6-11(7-10)13-2/h4-7,9H,3,8,12H2,1-2H3

InChI Key

BGTVYWWUXFNUTD-UHFFFAOYSA-N

SMILES

CCC(CN)C1=CC(=CC=C1)OC

Canonical SMILES

CCC(CN)C1=CC(=CC=C1)OC

Synonyms

2-(3-METHOXYPHENYL)BUTAN-1-AMINE

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key References
2-(3-Methoxyphenyl)butan-1-amine C₁₁H₁₇NO 3-Methoxy group on phenyl; linear butan-1-amine ~165.26 (estimated)
4-(3-Methoxyphenyl)butan-1-amine C₁₁H₁₇NO 3-Methoxy group on phenyl; amine at terminal carbon ~165.26
1-(2-Methoxyphenyl)-3-methylbutan-1-amine C₁₂H₁₉NO 2-Methoxy group; branched methyl at C3 193.29
3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine C₁₇H₂₆NO 3-Methoxy group; N,N-dimethyl; pentenyl chain ~260.40 (estimated)
3-Methoxy-1-(3-methylphenyl)butan-2-amine C₁₂H₁₉NO 3-Methoxy group; amine at C2; 3-methylphenyl 193.29
Key Observations:

Positional Isomerism : The placement of the methoxy group (2- vs. 3-methoxyphenyl) significantly impacts electronic and steric properties. For example, 1-(2-Methoxyphenyl)-3-methylbutan-1-amine (2-methoxy) may exhibit altered receptor binding compared to the 3-methoxy analogue .

Branching and Chain Length : Branched chains (e.g., 3-methyl in ) or unsaturated chains (e.g., pent-3-en-1-amine in ) influence lipophilicity and metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.